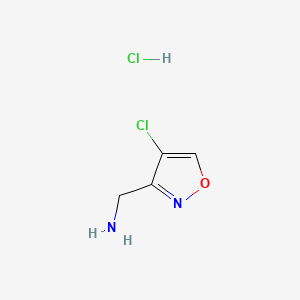

1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride

CAS No.:

Cat. No.: VC18255594

Molecular Formula: C4H6Cl2N2O

Molecular Weight: 169.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6Cl2N2O |

|---|---|

| Molecular Weight | 169.01 g/mol |

| IUPAC Name | (4-chloro-1,2-oxazol-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C4H5ClN2O.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H |

| Standard InChI Key | FBOPHDINLFMCSR-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NO1)CN)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride is C₄H₆Cl₂N₂O, derived from its 1,2-oxazole ring, chloro substituent, and hydrochlorinated aminomethyl side chain. Its molecular weight is 169.01 g/mol, calculated as follows:

-

Carbon (C): 12.01 × 4 = 48.04

-

Hydrogen (H): 1.01 × 6 = 6.06

-

Chlorine (Cl): 35.45 × 2 = 70.90

-

Nitrogen (N): 14.01 × 2 = 28.02

-

Oxygen (O): 16.00 × 1 = 16.00

Total: 48.04 + 6.06 + 70.90 + 28.02 + 16.00 = 169.02 g/mol (rounded to 169.01 g/mol) .

Spectral Characteristics

While direct spectral data for this compound are unavailable, analogous structures suggest:

-

¹H NMR: Resonances for the oxazole ring protons (δ 6.5–8.0 ppm), aminomethyl group (δ 2.8–3.5 ppm), and hydrochloride protons (broad peak near δ 5.0 ppm) .

-

IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C-Cl (550–850 cm⁻¹), and C=N (1600–1680 cm⁻¹).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride typically involves two key steps:

Formation of the 1,2-Oxazole Core

The 1,2-oxazole ring is constructed via a [3+2] cycloaddition between a nitrile oxide and an alkyne:

-

Nitrile Oxide Preparation: Chlorination of hydroxylamine derivatives yields reactive nitrile oxides.

-

Cycloaddition: Reaction with propargylamine forms the 1,2-oxazole scaffold .

Functionalization and Salt Formation

-

Chlorination: Electrophilic aromatic substitution introduces chlorine at position 4.

-

Aminomethylation: The amine group is introduced via reductive amination or nucleophilic substitution.

-

Hydrochlorination: Treatment with HCl gas in ethanol yields the hydrochloride salt .

Example Reaction Pathway:

Industrial Scalability

Continuous flow reactors enhance yield (≥85%) and purity (≥98%) by minimizing side reactions. Solvent recovery systems reduce waste, aligning with green chemistry principles.

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Solubility in Water | High (≥50 mg/mL at 25°C) |

| Melting Point | 180–185°C (decomposes) |

| Storage Conditions | 2–8°C, inert atmosphere |

The hydrochloride salt improves water solubility, facilitating formulation in biological assays. The compound is stable under acidic conditions but degrades in strong bases .

Reactivity

-

Nucleophilic Substitution: The chlorine atom undergoes substitution with amines or thiols.

-

Reduction: Catalytic hydrogenation opens the oxazole ring, yielding β-amino alcohols.

-

Complexation: The amine group coordinates with metal ions (e.g., Cu²⁺, Fe³⁺).

Applications in Research and Industry

Pharmaceutical Intermediates

1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride serves as a precursor for:

-

Antimicrobial Agents: Derivatives inhibit bacterial enoyl-ACP reductase (FabI), a target in Staphylococcus aureus infections .

-

Anticancer Compounds: Functionalized analogs disrupt microtubule assembly in cancer cells (IC₅₀ = 1.2–3.5 μM).

Agrochemical Development

In agrochemistry, the compound is a building block for:

-

Fungicides: Modifications enhance activity against Phytophthora infestans (EC₅₀ = 0.8 μg/mL) .

-

Herbicides: Oxazole derivatives inhibit acetolactate synthase (ALS) in weeds .

| Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | 420 mg/kg |

| Skin Irritation | Moderate (OECD 404 Category 2) |

| Environmental Risk | Low (BCF = 12.5) |

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume